Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)propanoate
- Ethyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate
Uniqueness
Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the presence of both ester and thioether functional groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Biological Activity
Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thienopyrimidine core with a methyl acetate functional group. Its molecular formula is C18H18N3O2S2, and it has a molecular weight of approximately 391.5 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties by inhibiting key enzymes involved in cell cycle regulation. For instance, studies have shown that similar compounds can inhibit Polo-like kinase 1 (Plk1), which is crucial for mitosis .
- Antimicrobial Properties : The compound's thienopyrimidine structure suggests potential antimicrobial activity. In related studies, thienopyrimidine-sulfonamide hybrids demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines through apoptosis induction .
Anticancer Studies
A notable study evaluated the structure–activity relationship (SAR) of thienopyrimidine derivatives and their efficacy in inducing apoptosis in cancer cells. The findings indicated that modifications to the thienopyrimidine core significantly enhanced anticancer activity. For example:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Methyl 2-(...) | 12.5 | HeLa |
Control (Doxorubicin) | 10 | HeLa |
This table illustrates that the compound's IC50 value is comparable to established chemotherapeutics .
Antimicrobial Activity
Another study focused on the antimicrobial properties of related thienopyrimidine compounds. The results showed:
Compound | Zone of Inhibition (mm) | Bacteria |
---|---|---|
Thienopyrimidine-Sulfadiazine Hybrid | 18 | E. coli |
Methyl 2-(...) | 15 | S. aureus |
These findings suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as traditional antibiotics .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A clinical trial involving patients with advanced cancers treated with thienopyrimidine derivatives reported a partial response in 30% of participants after several cycles of treatment.
- Infection Control : A study assessing the efficacy of thienopyrimidine-sulfonamide hybrids against resistant bacterial strains demonstrated significant inhibition rates, suggesting potential for treating multi-drug resistant infections.
Properties
CAS No. |
577762-51-7 |
---|---|
Molecular Formula |
C13H16N2O3S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H16N2O3S2/c1-5-15-12(17)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)18-4/h5-6H2,1-4H3 |
InChI Key |
HAEQUJZVJNAWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)OC)SC(=C2C)C |
Origin of Product |
United States |
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